BenchChemオンラインストアへようこそ!

Digoxin

Cardiac glycoside pharmacology Na+/K+-ATPase isoform selectivity In vitro binding assay

Digoxin offers unique pharmacological selectivity critical for cardiac research: up to 4-fold preference for Na+/K+-ATPase α2/α3 isoforms over α1, unlike ouabain (which favors α1). Its 36–48 h half-life with renal elimination permits faster dose titration versus digitoxin (5–6 days). For safety pharmacology, digoxin induces ventricular arrhythmias at doses ~22–23% lower than β-methyldigoxin or β-acetyldigoxin, enhancing toxicity model sensitivity. Supplied at ≥98% HPLC purity for reproducible results in cardiac contractility, HFrEF, and Na+/K+-ATPase signaling studies.

Molecular Formula C41H64O14
Molecular Weight 780.9 g/mol
CAS No. 20830-75-5
Cat. No. B3395198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDigoxin
CAS20830-75-5
SynonymsBoehringer, Digoxina
Digacin
Digitek
Digoregen
Digoxin
Digoxina Boehringer
Digoxine Nativelle
Dilanacin
Hemigoxine Nativelle
Lanacordin
Lanicor
Lanoxicaps
Lanoxin
Lanoxin PG
Lanoxin-PG
Lenoxin
Mapluxin
Nativelle, Digoxine
Nativelle, Hemigoxine
Molecular FormulaC41H64O14
Molecular Weight780.9 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O
InChIInChI=1S/C41H64O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3/t19-,20-,21-,23-,24+,25-,26-,27+,28+,29+,30+,31-,33+,34+,35+,36-,37-,38-,39+,40+,41+/m1/s1
InChIKeyLTMHDMANZUZIPE-PUGKRICDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityCardiac glycosides have a characteristic ring structure known as an aglycone (orgenin) coupled with one or more types of sugars. The aglycone portion of the glycoside consists of a steroid nucleus (cyclopentanoperhydrophenanthrene nucleus) and an alpha,beta-unsaturated 5- or 6-membered lactone ring at the C17 position of the steroid nucleus. A beta-oriented hydroxyl substitution is usually present at the C3 and C14 positions. Increasing the number of hydroxyl groups on the aglycone increases polarity and decreases lipid solubility;  additional sugars may also increase polarity. The sugar portion of the glycoside is attached to the steroid nucleus, usually through a hydroxyl group at the C3 position. The sugar moiety affects in part the activity of the cardiac glycosides by influencing solubility, absorption, distribution, and toxicity. In general, the cardiac glycosides are sparingly soluble to insoluble in water and freely soluble to slightly soluble in alcohol or diluted alcohol. /Cardiac glycosides/
In water, 64.8 mg/L at 25 °C
Practically insoluble in water
Very soluble in ethanol
Freely soluble in pyridine;  soluble in mixture of chloroform and alcohol. More soluble in hot 80% alcohol than gitoxin. Slightly soluble in dilute alcohol, chloroform. Practically insoluble in ether, acetone, ethyl acetate, chloroform
For more Solubility (Complete) data for Digoxin (6 total), please visit the HSDB record page.
0.0648 mg/mL at 25 °C

Digoxin (CAS 20830-75-5) Procurement Baseline: A Narrow Therapeutic Index Cardiac Glycoside with Defined Pharmacological Profile


Digoxin is a cardiac glycoside derived from Digitalis lanata that acts as a specific inhibitor of the Na+/K+-ATPase pump [1]. It possesses a narrow therapeutic index, necessitating rigorous therapeutic drug monitoring in clinical settings [2]. The compound exhibits moderate protein binding (~20%) and an elimination half-life of approximately 36-49 hours in patients with normal renal function [3]. Unlike its more lipophilic analog digitoxin, digoxin is predominantly eliminated via the kidneys, making renal function a critical determinant of its pharmacokinetic behavior [4]. Its procurement for research or clinical use requires precise chemical identification and high purity due to the critical nature of dosing and the potential for significant inter-individual pharmacokinetic variability [5].

Why Digoxin Cannot Be Substituted by Other Cardiac Glycosides: Structural Determinants of Functional Specificity


In-class substitution of digoxin with other cardiac glycosides such as digitoxin, ouabain, or β-methyldigoxin is not straightforward due to significant differences in Na+/K+-ATPase isoform selectivity, pharmacokinetic profiles, and pharmacodynamic actions [1]. For instance, digoxin exhibits a moderate α2-selectivity for the Na+/K+-ATPase α subunit, a profile shared by some but not all cardiac glycosides, with ouabain showing the opposite selectivity [2]. Furthermore, digoxin's lower lipophilicity and shorter half-life compared to digitoxin dictate distinct dosing and monitoring regimens, especially in patients with renal impairment [3]. The sugar moieties of these glycosides are critical determinants of their isoform binding preferences, meaning even minor structural alterations in derivatives like β-methyldigoxin or β-acetyldigoxin can alter their pharmacological and toxicological properties [4]. The following quantitative evidence details these critical points of differentiation.

Quantitative Evidence Differentiating Digoxin (CAS 20830-75-5) from Key Comparators for Procurement Decisions


Digoxin vs. Ouabain: Divergent Na+/K+-ATPase α Isoform Selectivity Profiles

Digoxin exhibits a distinct Na+/K+-ATPase α isoform selectivity profile compared to ouabain. In a direct head-to-head comparison using purified human Na+/K+-ATPase isoforms (α1β1, α2β1, α3β1) expressed in Pichia pastoris, digoxin showed a moderate but significant selectivity (up to 4-fold) for α2/α3 over α1 [1]. In stark contrast, ouabain demonstrated a moderate selectivity (≈2.5-fold) for α1 over α2 [2]. This fundamental difference in target engagement profile highlights that these two cardiac glycosides are not pharmacologically interchangeable at the molecular level.

Cardiac glycoside pharmacology Na+/K+-ATPase isoform selectivity In vitro binding assay

Digoxin vs. Digitoxin: Contrasting Pharmacokinetic Properties Dictating Clinical Utility

Digoxin and digitoxin exhibit profoundly different pharmacokinetic profiles, which are critical for drug selection and dosing. Digoxin has an elimination half-life of approximately 36-49 hours in patients with normal renal function, while digitoxin's half-life averages 5-6 days and is largely independent of renal function [1][2]. Furthermore, digoxin's serum protein binding is only about 20%, whereas digitoxin is 97% bound to serum albumin [3]. This difference in binding and elimination renders digoxin's clearance highly dependent on renal function, in contrast to digitoxin's primarily hepatic elimination, making digoxin the preferred agent in patients with hepatic impairment but requiring careful dose adjustment in renal dysfunction [4].

Clinical pharmacokinetics Drug elimination Protein binding Renal impairment

Digoxin vs. β-Methyldigoxin and β-Acetyldigoxin: Differential Arrhythmogenic Potency in Vivo

Digoxin exhibits a higher arrhythmogenic potency compared to its derivatives β-methyldigoxin and β-acetyldigoxin. In an in vivo anaesthetized guinea pig model, the dose of digoxin required to induce ventricular arrhythmias was significantly lower than that needed for the derivatives [1]. Specifically, the arrhythmogenic dose for digoxin was 667 nmol/kg (SEM 55), compared to 868 nmol/kg (SEM 33) for β-methyldigoxin and 854 nmol/kg (SEM 40) for β-acetyldigoxin [2]. This indicates that digoxin is approximately 22-23% more potent in inducing ventricular arrhythmias in this model, a key safety consideration for both research and therapeutic use.

Cardiotoxicity Arrhythmia model In vivo pharmacology Safety pharmacology

Digoxin vs. Gitoxin: Differential Sensitivity in Na+/K+-ATPase Inhibition

Digoxin and gitoxin, both cardiac glycosides, exhibit differential inhibitory potency against Na+/K+-ATPase isoforms. In an in vitro study using human erythrocyte membranes and commercial porcine cerebral cortex, both high and low affinity enzyme isoforms were more sensitive to inhibition by gitoxin than by digoxin [1]. While exact IC50 values are not provided in the abstract, the study explicitly states that both isoforms were always more sensitive to gitoxin [2]. Furthermore, kinetic analysis revealed that both digoxin and gitoxin inhibit the enzyme by reducing Vmax and Km, suggesting an uncompetitive mode of interaction [3].

Enzyme inhibition Kinetic analysis IC50 In vitro pharmacology

Digoxin vs. Digitoxin: Comparable Clinical Efficacy in Heart Failure with Reduced Ejection Fraction

A 2026 systematic review and meta-analysis of randomized controlled trials in patients with heart failure and reduced ejection fraction (HFrEF) found no significant difference in clinical outcomes between digoxin and digitoxin [1]. An indirect comparison of the two agents showed no significant difference in all-cause mortality (HR = 0.93, 95% CI 0.77-1.13) or hospitalization for heart failure (HR = 1.35, 95% CI 0.70-2.60) [2]. This evidence supports the clinical equipoise between the two cardiac glycosides for these key outcomes, suggesting that other factors such as pharmacokinetic profiles, cost, and availability should guide the choice of agent.

Heart failure Meta-analysis Clinical outcomes Comparative effectiveness

Optimal Research and Procurement Scenarios for Digoxin (CAS 20830-75-5) Based on Quantitative Differentiation Evidence


Cardiac Pharmacology Studies Requiring α2-Selective Na+/K+-ATPase Inhibition

For researchers investigating the role of the Na+/K+-ATPase α2 isoform in cardiac contractility or related signaling pathways, digoxin is a superior tool compound compared to ouabain. The quantitative evidence demonstrates that digoxin exhibits moderate selectivity (up to 4-fold) for α2/α3 over α1, whereas ouabain shows the opposite selectivity (≈2.5-fold for α1 over α2) [1]. This differential selectivity makes digoxin the appropriate choice for studies where α2-preferential inhibition is the experimental objective [2].

Clinical Research in Patients Requiring a Short-Acting Cardiac Glycoside with Renal Clearance

Clinical trials or treatment protocols that require a cardiac glycoside with a shorter half-life and predominant renal elimination should select digoxin over digitoxin. Digoxin's elimination half-life of 36-48 hours allows for more rapid dose titration and a quicker resolution of effects upon discontinuation compared to digitoxin's 5-6 day half-life [3]. Furthermore, its 20% protein binding and renal excretion make it suitable for patients without significant renal impairment, providing a predictable pharmacokinetic profile for study designs requiring frequent monitoring [4].

Safety Pharmacology and Toxicology Studies Evaluating Cardiotoxicity Risk

For safety pharmacology assessments where a higher baseline risk of arrhythmia is desired to test the efficacy of antidotes or cardioprotective agents, digoxin is a more potent pro-arrhythmic agent than its semisynthetic derivatives. In vivo data confirm that digoxin induces ventricular arrhythmias at a dose approximately 22-23% lower than that required for β-methyldigoxin or β-acetyldigoxin [5]. This property makes digoxin a more sensitive tool for evaluating the therapeutic window of new compounds or for modeling digitalis toxicity [6].

Comparative Effectiveness Research in Heart Failure with Reduced Ejection Fraction

In large-scale comparative effectiveness studies or meta-analyses focused on HFrEF, digoxin and digitoxin can be considered clinically interchangeable for the outcomes of all-cause mortality and heart failure hospitalization. The 2026 meta-analysis found no significant difference between the two agents for these endpoints (HR 0.93 for mortality; HR 1.35 for hospitalization) [7]. This allows researchers to pool data or design trials with either agent based on local availability, cost, or specific pharmacokinetic considerations without introducing significant bias in efficacy outcomes [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Digoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.